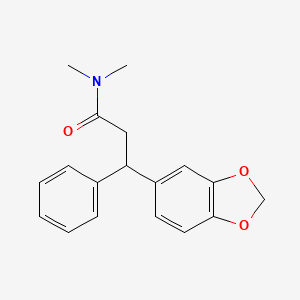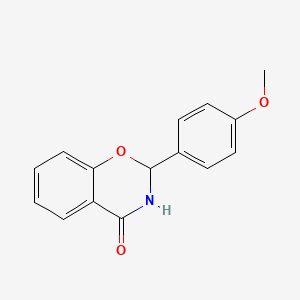
3-(1,3-benzodioxol-5-yl)-N,N-dimethyl-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-benzodioxol-5-yl)-N,N-dimethyl-3-phenylpropanamide is a chemical compound that belongs to the family of amphetamines. It is commonly known as MDMA or ecstasy. MDMA has been a subject of extensive scientific research due to its potential therapeutic benefits.
作用机制
MDMA works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep. Dopamine is a neurotransmitter that regulates pleasure and reward. Norepinephrine is a neurotransmitter that regulates arousal and attention.
Biochemical and Physiological Effects:
MDMA has several biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and oxytocin. MDMA can lead to dehydration, hyponatremia, and hyperthermia, which can be life-threatening.
实验室实验的优点和局限性
MDMA has several advantages and limitations for lab experiments. It has been used as a tool to study the neurochemical mechanisms of mood and behavior. However, it is a controlled substance and requires strict regulations for use in lab experiments. Its effects on humans can be unpredictable and can vary based on individual factors such as age, gender, and health status.
未来方向
There are several future directions for MDMA research. One direction is to continue studying its potential therapeutic benefits in the treatment of PTSD, anxiety, and depression. Another direction is to study its effects on social behavior and empathy. Additionally, there is a need for further research on the long-term effects of MDMA use on the brain and body.
Conclusion:
MDMA is a chemical compound that has been extensively studied for its potential therapeutic benefits. Its synthesis process is complex and requires expertise in organic chemistry. MDMA works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. It has several biochemical and physiological effects, and its use in lab experiments requires strict regulations. There are several future directions for MDMA research, including studying its therapeutic benefits and long-term effects.
合成方法
MDMA is synthesized from safrole, which is a natural compound found in sassafras oil. The synthesis process involves several steps, including isomerization of safrole to isosafrole, oxidation of isosafrole to MDP2P, and reduction of MDP2P to MDMA. The synthesis of MDMA is complex and requires expertise in organic chemistry.
科学研究应用
MDMA has been studied for its potential therapeutic benefits in the treatment of post-traumatic stress disorder (PTSD), anxiety, and depression. MDMA-assisted psychotherapy has shown promising results in clinical trials. In a phase 2 clinical trial, MDMA-assisted psychotherapy was found to be effective in reducing symptoms of PTSD in veterans and first responders.
属性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N,N-dimethyl-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-19(2)18(20)11-15(13-6-4-3-5-7-13)14-8-9-16-17(10-14)22-12-21-16/h3-10,15H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJKPCSRJNWGNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC(C1=CC=CC=C1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-4-{[5-(5-phenyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidine](/img/structure/B6130352.png)
![N'-[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B6130356.png)
![2-cyclopropyl-N-[(4-fluorophenyl)(4-pyridinyl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6130359.png)
![2-[4-[(6-ethoxy-2-quinolinyl)methyl]-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6130369.png)

![2-bromo-6-methoxy-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6130379.png)
![2,6-dimethoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B6130386.png)
![3-[(1-adamantylcarbonyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B6130397.png)
![1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6130412.png)
![2-{[(1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B6130415.png)
![7-(cyclobutylmethyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6130423.png)
![3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6130429.png)
![N-1-adamantyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6130436.png)
![1-ethyl-4-[2-(2-fluorophenoxy)ethyl]-2,3-piperazinedione](/img/structure/B6130451.png)